N-Phenyl Tetrazole Substitution vs. Unsubstituted Tetrazole: Impact on In Vivo Pharmacodynamic Attenuation via Albumin Binding
In the Watanabe et al. (2024) study, all 12 diphenyl-tetrazol-propanamide hit compounds demonstrated in vitro inhibition of PDPN-induced and collagen-induced platelet aggregation, yet in vivo efficacy in murine thrombosis models was attenuated. The authors identified excessive serum albumin binding as the causative mechanism and explicitly indicated that chemical modification of the tetrazole N-substituent is required to modulate albumin affinity for clinical translation [1]. The target compound CAS 941963-79-7 bears an N-phenyl substituent on the tetrazole ring, a structural feature absent in the simpler analog 3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide (CAS 544464-66-6) which carries an unsubstituted tetrazole NH . Based on the class-level structure-activity relationship (SAR) disclosed in the study, the N-phenyl group on CAS 941963-79-7 is positioned to directly influence the albumin-binding equilibrium, whereas the unsubstituted tetrazole analog lacks this tunable handle, making it less amenable to medicinal chemistry optimization for reduced albumin sequestration [1].
| Evidence Dimension | Tetrazole N-substituent identity and capacity for albumin-binding modulation |
|---|---|
| Target Compound Data | N-phenyl substituent on tetrazole (CAS 941963-79-7); provides a hydrophobic aromatic moiety at the position identified as critical for albumin-binding modulation in the diphenyl-tetrazol-propanamide series |
| Comparator Or Baseline | 3,3-Diphenyl-N-(1H-tetrazol-5-yl)propanamide (CAS 544464-66-6): unsubstituted tetrazole NH; lacks the N-aryl substitution handle for tuning albumin affinity |
| Quantified Difference | Qualitative structural difference; precise Δalbumin binding affinity (Kd) data not publicly reported for individual congeners. The parent study (Watanabe et al. 2024) demonstrates that albumin binding is the principal cause of in vivo efficacy attenuation across the series and that N-substituent modification is the designated optimization vector. |
| Conditions | Class-level SAR inferred from Watanabe et al. 2024; murine thrombosis model (collagen-induced thrombocytopenia); human and murine platelet aggregation assays |
Why This Matters
For a procurement scientist selecting a compound from this series for medicinal chemistry optimization or in vivo pharmacology, the presence of the N-phenyl substituent on CAS 941963-79-7 provides a defined chemical handle for structure-based albumin-binding tuning, a feature absent in the unsubstituted tetrazole analog CAS 544464-66-6.
- [1] Watanabe N, Shinozaki Y, Ogiwara S, et al. Diphenyl-tetrazol-propanamide Derivatives Act as Dual-Specific Antagonists of Platelet CLEC-2 and Glycoprotein VI. Thromb Haemost. 2024;124(3):203-222. doi:10.1055/a-2211-5202 View Source
